N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Brand Name: Vulcanchem
CAS No.: 319491-68-4
VCID: VC0049542
InChI: InChI=1S/C18H23N5O4S/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(28(19,25)26)7-8-14(12)27-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,19,25,26)(H,20,21,24)
SMILES: CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C
Molecular Formula: C18H23N5O4S
Molecular Weight: 405.5 g/mol

N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil

CAS No.: 319491-68-4

Reference Standards

VCID: VC0049542

Molecular Formula: C18H23N5O4S

Molecular Weight: 405.5 g/mol

N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil - 319491-68-4

CAS No. 319491-68-4
Product Name N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Molecular Formula C18H23N5O4S
Molecular Weight 405.5 g/mol
IUPAC Name 3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide
Standard InChI InChI=1S/C18H23N5O4S/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(28(19,25)26)7-8-14(12)27-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,19,25,26)(H,20,21,24)
Standard InChIKey WQAFYWMRZOZKJD-UHFFFAOYSA-N
Isomeric SMILES CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C
SMILES CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C
Canonical SMILES CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C
Synonyms 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-benzenesulfonamide; 3-(4,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-benzenesulfonamide; DA 8164; N-Desalkyludenafil
PubChem Compound 10024249
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator